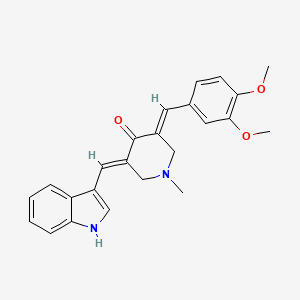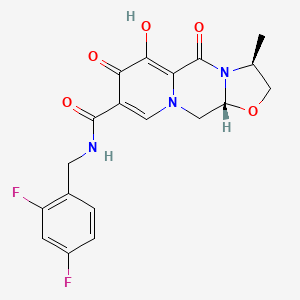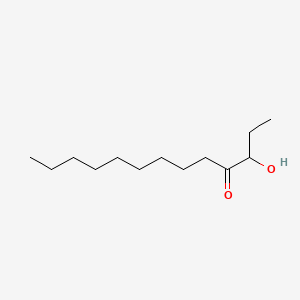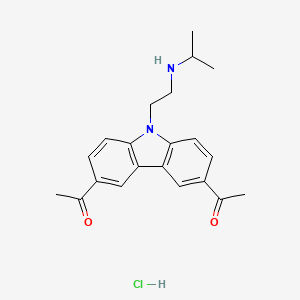
CBL0137 hydrochloride
Vue d'ensemble
Description
CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .
Chemical Reactions Analysis
CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .Physical And Chemical Properties Analysis
CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .Applications De Recherche Scientifique
Summary of the Application
CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinoma to PARP inhibitors . This is particularly significant as PARP inhibitors have shown clinical efficacy in HGSCs, especially as maintenance therapy following response to platinum-based chemotherapy .
Methods of Application or Experimental Procedures
The research involved testing the anti-cancer activity of CBL0137 monotherapy using a panel of HGSC cell lines and patient-derived tumor cells in vitro . RNA sequencing was used to map global transcriptomic changes in CBL0137-treated patient-derived HR-proficient HGSC cells .
Results or Outcomes
The study found that CBL0137 induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . CBL0137 also enhanced the efficacy of DNA damaging platinum-based chemotherapy in HGSC patient-derived xenografts .
2. Application in Epigenetic Activity
Summary of the Application
Curaxin CBL0137 has been shown to activate epigenetically silenced genes . It inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein, and it decreases the level of integral DNA methylation in Ca Ski cells .
Methods of Application or Experimental Procedures
The research involved studying the effects of CBL0137 on the enzymes of the epigenetic system of transcription regulation . The study found that CBL0137 decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation .
Results or Outcomes
The study found that CBL0137 decreases the level of BET family proteins, followed by the corresponding gene expression enhancement . The ability of CBL0137 to suppress DNMT3A and BET family proteins should be taken into consideration when combined chemotherapy is applied .
3. Application in Hematological Malignancies Treatment
Summary of the Application
Curaxin CBL0137 has shown anticancer activity in different cancers, including hematological malignancies . It has been found to have a cytostatic effect on AML and MM cells, and it activates apoptosis in these cells .
Methods of Application or Experimental Procedures
The research involved studying the effects of CBL0137 on hematological malignancy cells cultured in vitro . The MTT assay was used to measure cell viability, and flow cytometry was used for cell cycle analysis and apoptosis activation .
Results or Outcomes
The study found that AML and MM cells were more sensitive to CBL0137’s cytostatic effect compared to other hematological malignancy cells . CBL0137 treatment resulted in an increase in subG1 and G2/M populations, and apoptosis activation was more active in AML and MM cells . On the murine model of AML WEHI-3, CBL0137 showed significant anticancer effects in vivo .
4. Application in Various Cancer Types
Summary of the Application
CBL0137 has been found to suppress tumor growth in xenograft models of various cancers, including colon (DLD-1), renal cell carcinoma (Caki-1), medulloblastoma, small-cell lung cancer, melanoma (Mel-7), and transplanted surgical samples from patients with pancreatic ductal adenocarcinoma .
Methods of Application or Experimental Procedures
The research involved studying the effects of CBL0137 on various cancer cell lines and patient-derived tumor cells in vitro . The efficacy of CBL0137 was also tested in vivo using xenograft models of various cancers .
Results or Outcomes
The study found that CBL0137 suppressed tumor growth in xenograft models of various cancers . This suggests that CBL0137 could be a potential therapeutic agent for the treatment of various types of cancers .
5. Application in Cancer Cell Death
Summary of the Application
CBL0137 has been found to functionally inactivate the chromatin transcription complex, resulting in effects on p53 and NF-κB, and promoting cancer cell death .
Methods of Application or Experimental Procedures
The research involved studying the effects of CBL0137 on various cancer cell lines in vitro . The study focused on the impact of CBL0137 on the chromatin transcription complex and its subsequent effects on p53 and NF-κB .
Results or Outcomes
The study found that CBL0137 could promote cancer cell death by functionally inactivating the chromatin transcription complex, which in turn affects p53 and NF-κB .
6. Application in Anticancer Effects In Vivo
Summary of the Application
CBL0137 has been found to have significant anticancer effects in vivo .
Methods of Application or Experimental Procedures
The research involved studying the effects of CBL0137 in vivo using murine models . The study focused on the anticancer effects of CBL0137 .
Results or Outcomes
The study found that CBL0137 showed significant anticancer effects in vivo .
Safety And Hazards
Orientations Futures
CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .
Propriétés
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKBBVMDMKAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CBL0137 hydrochloride | |
CAS RN |
1197397-89-9 | |
| Record name | CBL-0137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBL-0137 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



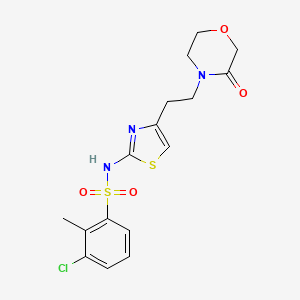

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)
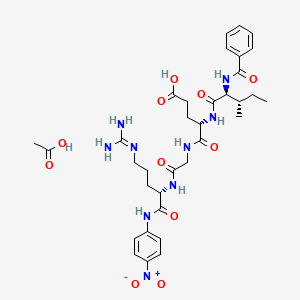
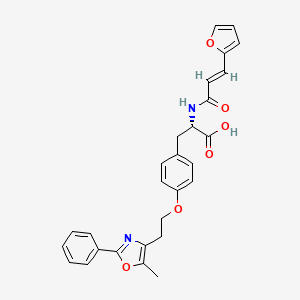
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)
